1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol
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Description
1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol is a useful research compound. Its molecular formula is C19H22Cl2N2OS and its molecular weight is 397.36. The purity is usually 95%.
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Biological Activity
1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects, supported by case studies and research findings.
- Molecular Formula : C19H22Cl2N2OS
- Molecular Weight : 397.36 g/mol
- CAS Number : 338422-07-4
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For example, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis , while displaying weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urolithiasis.
- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown strong inhibition with IC50 values indicating effective binding interactions .
- Urease Inhibition : The compound demonstrated significant urease inhibitory activity, which is beneficial in the treatment of urinary tract infections and kidney stones.
Pharmacological Profiles
The pharmacological profile of the compound suggests potential applications in treating various conditions:
- Antimicrobial Agents : Its antibacterial properties make it a candidate for developing new antimicrobial therapies.
- Neurological Disorders : The inhibition of AChE points towards possible applications in treating cognitive disorders like Alzheimer's disease.
Case Studies
A notable study synthesized several derivatives of piperazine and evaluated their biological activities. The results indicated that modifications in the structure influenced both antibacterial and enzyme inhibitory activities significantly. For instance, variations in substituents on the piperazine ring were correlated with enhanced biological efficacy .
Docking Studies
In silico docking studies have been employed to predict the binding affinity of the compound with target enzymes and receptors. These studies revealed that the compound interacts favorably with active sites, suggesting a mechanism for its observed biological activities .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-chlorophenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2OS/c20-15-3-1-5-17(11-15)23-9-7-22(8-10-23)13-18(24)14-25-19-6-2-4-16(21)12-19/h1-6,11-12,18,24H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBRGFSIHPASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.